3-(Trityloxy)-1-propanol
Description
The compound 3-(Trityloxy)-1-propanol, characterized by a triphenylmethyl (trityl) group attached to the oxygen atom at the third carbon of 1-propanol, is a protected alcohol commonly used in organic synthesis. The trityl group acts as a protective moiety for hydroxyl groups due to its steric bulk and stability under basic conditions, enabling selective reactions in multi-step syntheses. Instead, the available data focuses on structurally and functionally analogous 1-propanol derivatives with diverse substituents. This article will compare these related compounds based on their chemical properties, applications, and research findings.
Properties
Molecular Formula |
C22H22O2 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-trityloxypropan-1-ol |
InChI |
InChI=1S/C22H22O2/c23-17-10-18-24-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16,23H,10,17-18H2 |
InChI Key |
YCTXPSAULMVEOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Overview of Analogs
The table below summarizes key 1-propanol derivatives from the evidence, highlighting their structural features and applications:
Detailed Analysis of Key Compounds
3-(Methylthio)-1-Propanol
- Structure & Function : The methylthio group (-SCH₃) imparts sulfurous aroma, contributing to flavor modulation in food.
- Applications: Enhances saltiness perception by 20–30% in low-sodium foods, acting synergistically with sodium ions . Detected in enzyme-treated soymilk yogurt (4.80% concentration at initial storage), though levels decline during fermentation . Identified as a minor volatile in mead, contributing to complex flavor profiles .
3-(4-Hydroxyphenyl)-1-Propanol
- Analytical Utility: Serves as an internal standard in GC-MS for quantifying phenolic compounds due to its stability and distinct retention time . Enables precise measurement of polyphenols in fruit-supplemented bakery products, ensuring reproducibility in food chemistry studies .
3-(Carbobenzoxyamino)-1-Propanol
- Synthetic Use: The Cbz group protects amines during peptide synthesis, allowing selective deprotection under mild hydrogenolysis conditions. High purity (>98% HPLC) makes it ideal for pharmaceutical intermediates .
3-(Trimethylsilyl)-1-Propanol
- Protection & Stability :
Comparative Functional Insights
- Food Science: 3-(Methylthio)-1-propanol and 3-ethoxy-1-propanol are flavor modulators, whereas 3-(4-hydroxyphenyl)-1-propanol aids analytical quantification .
- Organic Synthesis: Cbz- and silyl-protected derivatives (e.g., 3-(Carbobenzoxyamino)-1-propanol, 3-(Trimethylsilyl)-1-propanol) enable selective reactions, contrasting with 3-(methylamino)-1-propanol, which aids material redispersion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
